molecular formula C20H23N3O B2409579 2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2415457-25-7

2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

Cat. No. B2409579
CAS RN: 2415457-25-7
M. Wt: 321.424
InChI Key: XVPFUAJOQIDUHU-UHFFFAOYSA-N
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Description

2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile, also known as PNU-120596, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.

Scientific Research Applications

Synthesis and Characterization

2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile and its derivatives are synthesized and characterized for various purposes. For instance, the three-component synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was conducted, showing the potential for creating complex molecular structures (Wu Feng, 2011). This process involves starting materials such as malononitrile, 4-methoxybenzaldehyde, and piperidine, indicating the compound's utility in organic synthesis.

Antimicrobial Properties

Several studies have explored the antimicrobial properties of these compounds. For example, pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, showed significant in vitro antimicrobial activity against various bacterial and fungal strains (Radhika Bhat & N. Begum, 2021). Moreover, novel 4-pyrrolidin-3-cyanopyridine derivatives displayed promising results, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against 26 aerobic and anaerobic bacteria (A. Bogdanowicz et al., 2013).

Molecular Docking and Structural Analysis

Molecular docking studies are crucial in understanding the interaction between these compounds and biological targets. For instance, azafluorene derivatives related to the compound were analyzed for their inhibitory activity against SARS CoV-2 RdRp, with molecular docking analysis providing insights into the interaction mechanism (M. Venkateshan et al., 2020). Similarly, structural analysis through methods like X-ray crystallography and spectroscopy is employed to determine the molecular structure of derivatives, paving the way for their potential applications in pharmacology and material science (J. Ganapathy et al., 2015).

properties

IUPAC Name

2-[[1-(2-phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c21-15-19-6-10-22-20(14-19)24-16-18-8-12-23(13-9-18)11-7-17-4-2-1-3-5-17/h1-6,10,14,18H,7-9,11-13,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPFUAJOQIDUHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2-Phenylethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile

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